N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline
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Overview
Description
N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries. Its structure consists of a 4-fluorophenyl group attached to a diazenyl linkage, which is further connected to a 4-methoxyaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-fluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-methoxyaniline in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-fluoroaniline and 4-methoxyaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazole
- (E)-4-[(4-iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-fluorobenzonitrile
- N-(4-fluorophenyl)benzamide
Uniqueness
N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)diazenyl]-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-18-13-8-6-12(7-9-13)16-17-15-11-4-2-10(14)3-5-11/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFICDVOWWXLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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